![molecular formula C19H24N4O3S B2871611 N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide CAS No. 2034327-01-8](/img/structure/B2871611.png)

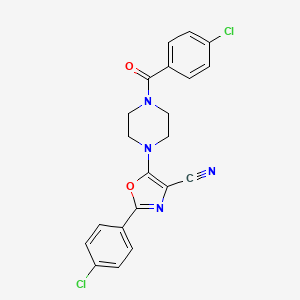

N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Utility in Organic Chemistry

- A study by Zhu et al. (2011) describes an efficient method for synthesizing dihydropyrazoles, which are structurally related to the compound . These are used in the preparation of 3,3-diarylacrylonitrile, demonstrating the compound's relevance in organic synthesis (Zhu et al., 2011).

Antiproliferative Activities

- Mert et al. (2014) investigated a series of pyrazole-sulfonamide derivatives for their antiproliferative activities against HeLa and C6 cell lines. This indicates the potential application of the compound in cancer research (Mert et al., 2014).

Photosynthetic Electron Transport Inhibition

- Research by Vicentini et al. (2005) on pyrazole derivatives showed their ability to inhibit photosynthetic electron transport. This study suggests potential applications in agricultural chemistry, particularly in the development of herbicides (Vicentini et al., 2005).

Insecticidal Agents

- A study by Soliman et al. (2020) focused on synthesizing bioactive sulfonamide thiazole derivatives, including pyrazole derivatives, as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. This points to the compound's relevance in the field of entomology and pest control (Soliman et al., 2020).

Carbonic Anhydrase Inhibition

- Mert et al. (2015) synthesized pyrazole-3,4-dicarboxamide derivatives bearing sulfonamide moiety and evaluated their inhibitory effects on human carbonic anhydrase isoenzymes. This study suggests the potential medical application of such compounds in treating conditions related to carbonic anhydrase activity (Mert et al., 2015).

Antibacterial and Antifungal Activities

- Research by Darwish et al. (2014) on novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety demonstrated their potential as antimicrobial agents. This underscores the relevance of the compound in developing new antibacterial and antifungal therapies (Darwish et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) capsid . The capsid is a protein shell that protects the viral genome and plays a crucial role in the virus’s life cycle.

Mode of Action

This compound acts as a Capsid Assembly Modulator (CAM) . It interacts with the HBV capsid, altering its assembly process. This disruption prevents the virus from successfully packaging its genome, thereby inhibiting its replication .

Biochemical Pathways

The compound affects the HBV life cycle pathway . By modulating the assembly of the HBV capsid, it disrupts the normal life cycle of the virus, preventing it from replicating and spreading to new host cells .

Pharmacokinetics

The compound exhibits excellent anti-HBV activity, low cytotoxicity, and acceptable oral Pharmacokinetics (PK) profiles . This suggests that it is well-absorbed and distributed in the body, metabolized efficiently, and excreted in a manner that allows for effective concentrations to be maintained with minimal toxicity .

Result of Action

The result of the compound’s action is a significant reduction in HBV replication . This can lead to a decrease in the viral load in the body, potentially alleviating symptoms and slowing the progression of HBV-related diseases .

Propiedades

IUPAC Name |

N-[4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]-3-methylphenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-3-19(24)20-15-6-7-18(13(2)10-15)27(25,26)22-8-9-23-16(12-22)11-17(21-23)14-4-5-14/h6-7,10-11,14H,3-5,8-9,12H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYJEJOOCSRQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-TRIETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B2871528.png)

![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)

![N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide](/img/structure/B2871533.png)

![2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2871536.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)

![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)

![3-methoxy-1-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2871539.png)

![N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2871550.png)